

WDR5-0102 in MLL-Rearranged Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: WDR5-0102

Cat. No.: B12401450

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a poor prognosis. The fusion of the MLL1 gene with various partners leads to the aberrant recruitment of the histone methyltransferase complex, resulting in the pathogenic expression of leukemia-driving genes such as HOXA9 and MEIS1. A key component of this complex is the WD repeat-containing protein 5 (WDR5), which acts as a critical scaffolding protein. WDR5 interacts with MLL1 through a conserved "WDR5-interaction" (WIN) motif, an interaction essential for the integrity and enzymatic activity of the MLL1 complex.^{[1][2]}

WDR5-0102 is a small molecule inhibitor that targets the WDR5-MLL1 interface, offering a promising therapeutic strategy for MLL-r leukemia.^[3] By competitively binding to the WIN site on WDR5, **WDR5-0102** disrupts the formation of the functional MLL1 complex, thereby inhibiting the methylation of histone H3 at lysine 4 (H3K4). This leads to the downregulation of oncogenic gene expression, inhibition of cell proliferation, and induction of apoptosis in MLL-r leukemia cells. This technical guide provides an in-depth overview of the function of **WDR5-0102**, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data for **WDR5-0102** and other relevant WDR5 inhibitors to provide a comparative overview of their biochemical and cellular activities.

Table 1: Biochemical Activity of WDR5 Inhibitors

Compound	Target	Kd (μM)	Kdis (μM)	Assay Type	Reference(s)
WDR5-0102	WDR5-MLL1 Interaction	4	7	Isothermal Titration Calorimetry (ITC) / Peptide Displacement Assay	[3]
WDR5-0103	WDR5-MLL1 Interaction	0.45	3.0 ± 0.1	ITC / Peptide Displacement Assay	
OICR-9429	WDR5-MLL Interaction	0.093 ± 0.028	-	Not Specified	
MM-401	WDR5-MLL Interaction	< 0.001 (Ki)	-	BioLayer Interferometry (BLI)	[4]
MM-102	WDR5-MLL Interaction	-	-	IC50 = 2.4 nM (Interaction)	[5]

Table 2: Cellular Activity of WDR5 Inhibitors in MLL-Rearranged Leukemia Cell Lines

Compound	Cell Line(s)	IC50 / GI50	Assay Type	Reference(s)
Wdr5-IN-8	Human Acute Leukemia	IC50 = 15.5 nM	Not Specified	[6]
MM-401	KOPN-8	GI50 = 29.73 μ M	Growth Inhibition	[4]
OICR-9429	MLL-rearranged Leukemia	-	Cell Viability	[6]
MM-102	Leukemia cells with MLL1 fusion	Induces apoptosis and inhibits cell growth	Cell Growth/Apoptosis	[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for characterizing WDR5 inhibitors and can be adapted for use with **WDR5-0102**.

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of the MLL1 complex and its inhibition by **WDR5-0102**.

Principle: The transfer of a tritiated methyl group from the donor S-adenosyl-L-[methyl- 3 H]-methionine ($[^3\text{H}]$ -SAM) to a histone H3 substrate by the reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L) is quantified.

Protocol:

- Reagent Preparation:
 - Reconstituted MLL1 core complex.
 - Histone H3 substrate (e.g., synthetic peptide or recombinant histone).
 - $[^3\text{H}]$ -SAM.

- **WDR5-0102** dilutions in a suitable solvent (e.g., DMSO).
- HMT assay buffer (e.g., 50 mM HEPES pH 7.8, 100 mM NaCl, 1.0 mM EDTA, 5% glycerol).[7]
- Reaction Setup:
 - In a microplate, incubate the MLL1 complex with the histone H3 substrate in the HMT assay buffer.
 - Add increasing concentrations of **WDR5-0102** or a vehicle control.
- Initiation and Termination:
 - Initiate the reaction by adding [³H]-SAM and incubate at 30°C for a defined period.
 - Stop the reaction by spotting the mixture onto filter paper.
- Detection:
 - Wash the filter paper to remove unincorporated [³H]-SAM.
 - Measure the radioactivity retained on the filter paper, which corresponds to the methylated histone H3, using liquid scintillation counting.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of **WDR5-0102**.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the inhibitor.[4]

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to confirm the disruption of the WDR5-MLL1 interaction within a cellular context following treatment with **WDR5-0102**.

Principle: An antibody against a target protein (e.g., MLL1) is used to pull down the protein from a cell lysate. Interacting proteins (e.g., WDR5) will also be pulled down and can be detected by

Western blotting. A decrease in the amount of co-precipitated WDR5 in **WDR5-0102**-treated cells indicates disruption of the interaction.

Protocol:

- Cell Treatment and Lysis:
 - Treat MLL-rearranged leukemia cells (e.g., MV4-11) with **WDR5-0102** or a vehicle control for a specified time.
 - Harvest the cells and lyse them in a non-denaturing buffer to preserve protein-protein interactions.[\[4\]](#)
- Immunoprecipitation:
 - Pre-clear the cell lysate to reduce non-specific binding.
 - Incubate the cleared lysate with an anti-MLL1 antibody (or an isotype control IgG) complexed with protein A/G beads overnight at 4°C.[\[8\]](#)
- Washing and Elution:
 - Wash the beads extensively to remove non-specifically bound proteins.
 - Elute the bound protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.[\[4\]](#)
- Western Blotting:
 - Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
 - Probe the membrane with antibodies against both MLL1 and WDR5 to assess the co-precipitation.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to investigate whether **WDR5-0102** treatment alters the binding of WDR5 to the chromatin of its target genes.

Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to WDR5 is used to immunoprecipitate the WDR5-DNA complexes. The associated DNA is then purified and analyzed by qPCR or sequencing.

Protocol:

- Cell Treatment and Cross-linking:
 - Treat MLL-rearranged leukemia cells with **WDR5-0102** or a vehicle control.
 - Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
 - Quench the reaction with glycine.[\[9\]](#)
- Chromatin Preparation:
 - Harvest and lyse the cells to isolate the nuclei.
 - Shear the chromatin to an average size of 200-1000 bp using sonication.[\[6\]](#)
- Immunoprecipitation:
 - Pre-clear the chromatin with Protein A/G beads.
 - Incubate the cleared chromatin overnight at 4°C with an anti-WDR5 antibody or an IgG control.
 - Add Protein A/G beads to capture the antibody-protein-DNA complexes.[\[6\]](#)
- Washes, Elution, and DNA Purification:
 - Wash the beads to remove non-specific binding.
 - Elute the chromatin from the beads.
 - Reverse the cross-links by incubating at 65°C.
 - Purify the DNA.[\[6\]](#)

- Analysis:
 - Perform quantitative PCR (qPCR) using primers specific for the promoter regions of known WDR5 target genes (e.g., HOXA9, MEIS1).[\[10\]](#)

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of **WDR5-0102** on the proliferation and viability of MLL-rearranged leukemia cells.

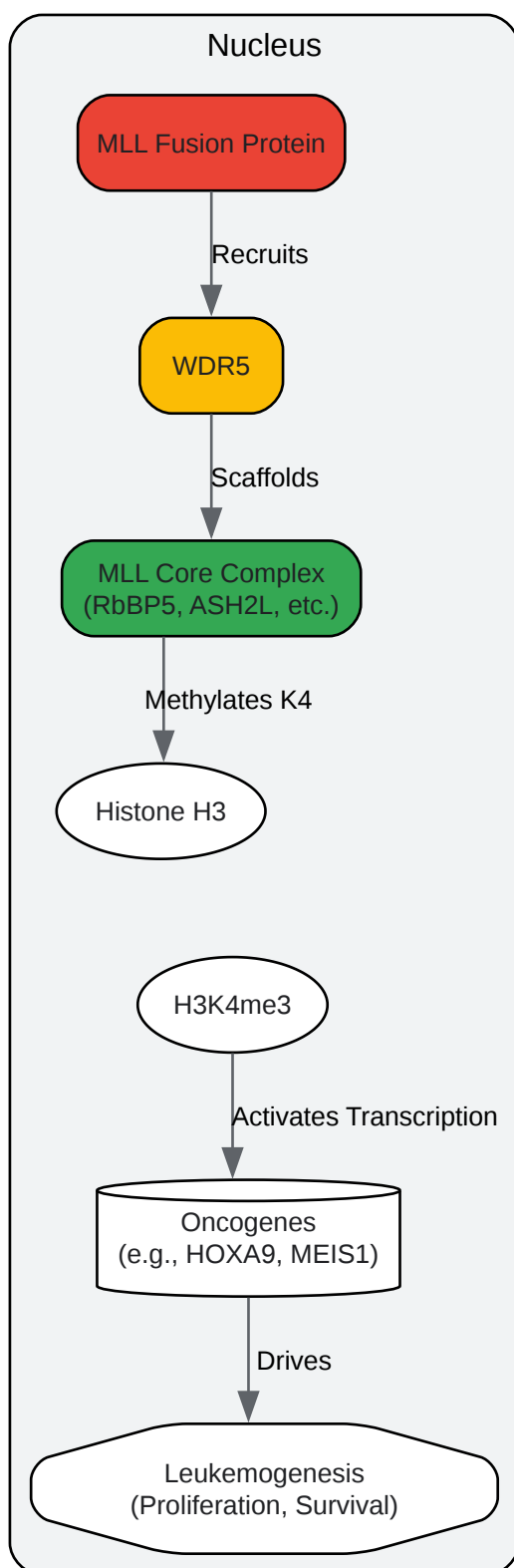
Principle: The number of viable cells is quantified by measuring ATP, which is an indicator of metabolically active cells. A luminescent signal is generated that is proportional to the amount of ATP present.

Protocol:

- Cell Seeding and Treatment:
 - Seed leukemia cells (e.g., MV4-11, MOLM-13) in 96-well plates.
 - Add serial dilutions of **WDR5-0102** or a vehicle control (DMSO) to the wells.[\[2\]](#)
- Incubation:
 - Incubate the plates for a specified period (e.g., 72 hours).[\[2\]](#)
- Signal Detection:
 - Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal.
 - Measure the luminescence using a plate reader.[\[2\]](#)
- Data Analysis:
 - Normalize the data to the vehicle-treated control cells.
 - Calculate the GI50 (half-maximal growth inhibition) or IC50 value by plotting the percentage of viability against the log concentration of **WDR5-0102**.[\[2\]](#)

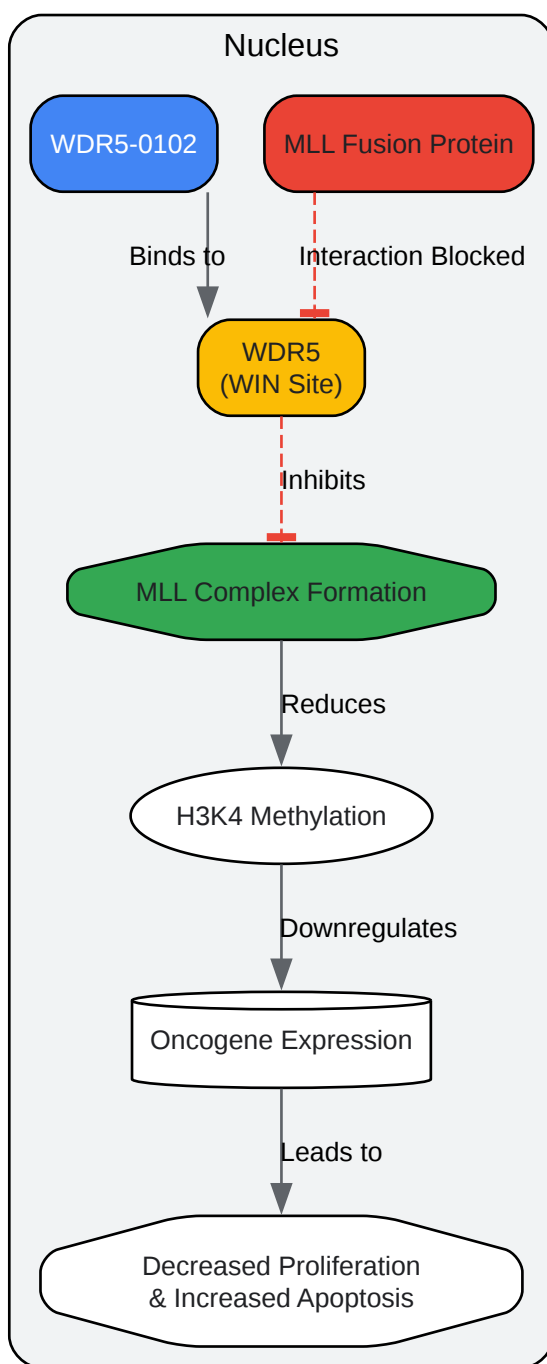
Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows related to the function of **WDR5-0102** in MLL-rearranged leukemia.



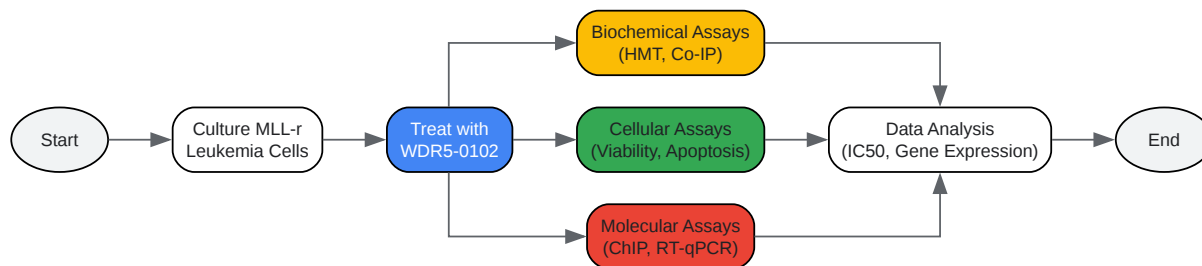
[Click to download full resolution via product page](#)

Caption: WDR5-MLL signaling pathway in MLL-rearranged leukemia.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **WDR5-0102**.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for evaluating **WDR5-0102**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and Structure-Based Design of Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)-MYC Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MM 102 | WDR5 | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]

- 10. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [WDR5-0102 in MLL-Rearranged Leukemia: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12401450#wdr5-0102-function-in-mlt-rearranged-leukemia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com